molecular formula C28H29N5O3 B11203085 1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B11203085
M. Wt: 483.6 g/mol
InChI Key: FMOMRRWGNGOXHK-UHFFFAOYSA-N
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Description

1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves several steps. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .

Chemical Reactions Analysis

1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[4-(4-{[1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:

    4-aryl benzofuro[3,2-d]pyrimidines: These compounds have similar structural features and biological activities.

    3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones:

This compound stands out due to its unique combination of functional groups and potential for diverse applications in various fields.

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

1-[4-[4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C28H29N5O3/c1-19(34)20-6-8-22(9-7-20)31-14-16-33(17-15-31)28(35)21-10-12-32(13-11-21)27-26-25(29-18-30-27)23-4-2-3-5-24(23)36-26/h2-9,18,21H,10-17H2,1H3

InChI Key

FMOMRRWGNGOXHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

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